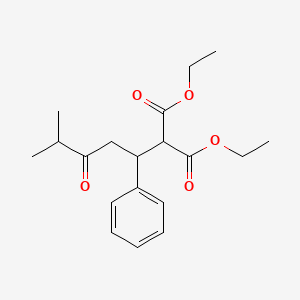
Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate is a chemical compound with the molecular formula C19H26O5 and a molecular weight of 334.4067 g/mol It is known for its unique structure, which includes a phenyl group, a ketone, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl(4-methyl-3-oxo-1-phenylpentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various reactions . This reactivity is crucial in its role in synthetic organic chemistry, where it can form new carbon-carbon bonds and introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another β-keto ester with comparable chemical properties.
Methyl acetoacetate: A methyl ester variant with similar reactivity.
Propriétés
Numéro CAS |
5435-09-6 |
|---|---|
Formule moléculaire |
C19H26O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
diethyl 2-(4-methyl-3-oxo-1-phenylpentyl)propanedioate |
InChI |
InChI=1S/C19H26O5/c1-5-23-18(21)17(19(22)24-6-2)15(12-16(20)13(3)4)14-10-8-7-9-11-14/h7-11,13,15,17H,5-6,12H2,1-4H3 |
Clé InChI |
OSJMHLPXXZNODR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(CC(=O)C(C)C)C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


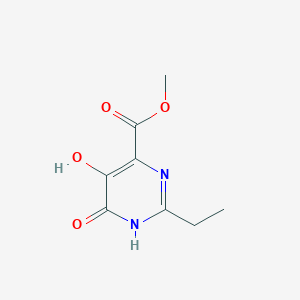
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
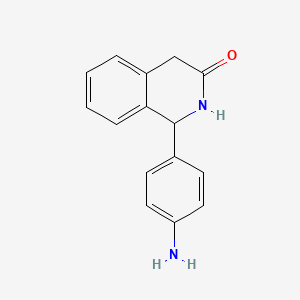
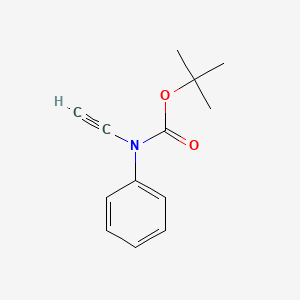

![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
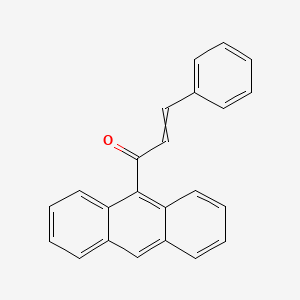
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
